molecular formula C6H11NO B045042 N-Formylpiperidine CAS No. 2591-86-8

N-Formylpiperidine

Cat. No. B045042
Key on ui cas rn: 2591-86-8
M. Wt: 113.16 g/mol
InChI Key: FEWLNYSYJNLUOO-UHFFFAOYSA-N
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Patent
US07452993B2

Procedure details

A solution of lithium di-iso-propylamine (5 mL, 35 mmol) in anhydrous THF (40 mL) was cooled to −78° C. under nitrogen and n-butyl lithium (2.5 M in hexanes, 12 mL, 30 mmol) was added. The mixture was then stirred at −78° C. for 15 min before 5-bromo-2-fluoro-pyridine (5 g, 28 mmol) was added. The resulting mixture was then stirred at −78° C. for 90 min. N-formylpiperidine (4 mL, 36 mmol) was added very rapidly to the suspension at −78° C. and the mixture stirred vigorously for 60 sec. The reaction was immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid. The mixture was warmed to room temperature and distributed between water and dichloromethane. The aqueous phase was extracted three times with dichloromethane and the organic phases were combined, dried over sodium sulfate, filtered and concentrated. Crystallization of the crude product from cyclohexane afforded 5-bromo-2-fluoro-pyridine-3-carbaldehyde (2.993 g, 52% yield) as pale beige flaky crystals. 1H-NMR (500 MHz, d6-DMSO) δ10.07 (s, 1H), 8.70 (dd, 1H), 8.55 (dd, 1H). MS: m/z 236, 238 [MNa+], 204, 206 [MH+], 176, 178 [MH—CO+].
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li].C([Li])CCC.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([F:21])=[N:19][CH:20]=1.[CH:22](N1CCCCC1)=[O:23]>C1COCC1>[Br:14][C:15]1[CH:16]=[C:17]([CH:22]=[O:23])[C:18]([F:21])=[N:19][CH:20]=1 |f:0.1,^1:7|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at −78° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously for 60 sec
Duration
60 s
CUSTOM
Type
CUSTOM
Details
The reaction was immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from cyclohexane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.993 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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